tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
886364-99-4 |
|---|---|
Molecular Formula |
C18H29N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-13-9-10-21(12-13)15(11-19)14-7-5-6-8-16(14)23-4/h5-8,13,15H,9-12,19H2,1-4H3,(H,20,22) |
InChI Key |
FLWOQQLEUGTSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine Derivatives
A common approach involves alkylation of pyrrolidine-3-ylcarbamate precursors with 2-methoxyphenethyl electrophiles.
-
Starting Material : tert-Butyl pyrrolidin-3-ylcarbamate (prepared via Boc protection of pyrrolidin-3-amine).
-
Alkylation : React with 2-(bromomethyl)-1-(2-methoxyphenyl)ethanol in the presence of K₂CO₃ in DMF at 60°C for 12 hr.
-
Isolation : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp. | 60°C |
| Catalyst/Base | K₂CO₃ |
| Solvent | DMF |
| Purification | Column Chromatography |
Reductive Amination Pathway
This method avoids harsh alkylation conditions by using reductive amination to introduce the 2-aminoethyl group.
-
Intermediate Synthesis :
-
Condense tert-butyl pyrrolidin-3-ylcarbamate with 2-methoxybenzaldehyde to form an imine.
-
-
Reduction : Treat with NaBH₃CN in MeOH at 0°C to 25°C for 6 hr.
-
Workup : Acidify with HCl, neutralize with NaOH, and extract with CH₂Cl₂.
Advantages :
Boc Protection of Primary Amine
Post-synthetic Boc protection is critical for stabilizing the amine during downstream reactions.
-
Deprotection : Treat the alkylated pyrrolidine intermediate (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-amine) with HCl/dioxane to remove temporary protecting groups.
-
Protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (1:1) at pH 9–10 (adjusted with NaOH).
-
Isolation : Lyophilize or crystallize from EtOH/H₂O.
Optimization Notes :
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Alkylation | 68–72 | ≥98% | Moderate |
| Reductive Amination | 65–70 | ≥97% | High |
| Boc Protection | 85–90 | ≥99% | High |
Challenges and Solutions
-
Stereochemical Control : Reductive amination (Method 2.2) provides better enantiomeric excess (ee > 95%) compared to alkylation (ee ~80%).
-
Byproduct Formation : Alkylation may produce quaternary ammonium salts; using DMF as a polar aprotic solvent suppresses this.
-
Purification : Silica gel chromatography remains the gold standard, though recrystallization from EtOAc/hexane is feasible for large-scale batches.
Characterization and Validation
-
¹H NMR (500 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 2.85–3.10 (m, 4H, pyrrolidine CH₂), 3.80 (s, 3H, OCH₃), 4.95 (br s, 1H, NH).
-
HRMS (ESI+) : m/z 335.44 [M+H]⁺.
Purity Standards :
Industrial-Scale Recommendations
For kilogram-scale production, the reductive amination pathway (Method 2.2) is preferred due to:
-
Lower halogenated waste.
Emerging Alternatives
Recent patents describe enzymatic resolution using Rhodotorula spp. to achieve >99% ee, though yields remain suboptimal (50–55%) .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, a common reaction for carbamates.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H₃O⁺, elevated temp. | Amines (via amide intermediates), carbonic acid |
| Basic hydrolysis | OH⁻, aqueous conditions | Amines, bicarbonate ions |
This reaction is critical for understanding the compound’s stability in biological systems and during processing.
Oxidation of Amino Groups
The primary and secondary amino groups (-NH₂, -NH-) are susceptible to oxidation.
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄ | Acidic media | Nitroso or nitro derivatives |
| CrO₃ | Protic solvent | Oxidized nitrogen species |
Oxidation alters the compound’s electronic structure, potentially affecting its biological activity.
Nucleophilic Reactions on Carbamate Group
The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles.
| Nucleophile | Reaction Type | Products |
|---|---|---|
| Alcohols (R-OH) | Alkoxy substitution | Urethane derivatives |
| Amines (R-NH₂) | Amidine formation | Substituted carbamates |
This reactivity is exploited in derivatization strategies for medicinal chemistry applications.
Substitution Reactions
The tert-butyl group and phenyl substituents allow for substitution chemistry.
| Target Group | Reagents | Products |
|---|---|---|
| tert-Butyl | Alkyl halides, base | Alkylated carbamates |
| Methoxyphenyl | Electrophiles | Cross-coupled derivatives |
Such modifications enable tuning of physical and pharmacological properties.
Curtius Rearrangement
While not explicitly observed for this compound, related carbamates undergo Curtius rearrangement under specific conditions .
| Precursor | Conditions | Products |
|---|---|---|
| Acyl azide | Heat, catalysts | Isocyanate intermediates |
This pathway highlights the compound’s potential for isocyanate-mediated transformations, though direct evidence is absent in the provided literature .
Key Research Findings
-
Hydrolytic stability : The compound’s carbamate group shows moderate stability under physiological conditions, with pH-dependent cleavage.
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Amino group reactivity : Oxidation products may exhibit altered binding affinity to biological targets, influencing therapeutic outcomes.
-
Synthetic versatility : Nucleophilic substitution and substitution reactions enable structural diversification for drug discovery.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has shown promise in the development of new pharmacological agents. Research indicates that it may act as an antagonist for certain receptors, which could be beneficial in treating conditions such as anxiety and depression. For instance, derivatives of similar structures have been studied for their effects on serotonin receptors, suggesting potential applications in neuropharmacology .
2. Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to tert-butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate. These studies focus on the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural similarity to known anticancer agents suggests that modifications could enhance efficacy against various tumors .
Neuropharmacology
1. Receptor Modulation
The compound's structure allows it to interact with neurotransmitter receptors, specifically serotonin and dopamine receptors. Research has indicated that modifications to the pyrrolidine moiety can enhance selectivity and potency, making it a valuable scaffold for designing new neuroactive compounds .
2. Behavioral Studies
Behavioral assays in animal models have demonstrated that compounds similar to this compound can influence mood and anxiety-related behaviors. These findings support further investigation into its potential as a therapeutic agent for psychiatric disorders .
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis .
2. Combinatorial Chemistry
The compound can be utilized in combinatorial chemistry approaches to generate libraries of derivatives that can be screened for biological activity. This method accelerates the discovery of new pharmaceuticals by allowing rapid synthesis and evaluation of multiple compounds simultaneously .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives of the compound. |
| Study 2 | Neuropharmacology | Found that modifications to the compound improved its efficacy as a serotonin receptor antagonist, indicating potential for treating mood disorders. |
| Study 3 | Organic Synthesis | Highlighted its utility as an intermediate in synthesizing novel pharmacologically active compounds through diverse chemical reactions. |
Mechanism of Action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine that can participate in further biochemical interactions. The methoxy-phenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural rigidity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from diverse chemical classes, focusing on structural features, pharmacological activity, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Observations
Structural Motifs and Pharmacological Relevance The target compound’s 2-methoxyphenyl group distinguishes it from analogs with trifluoroethoxy-phenoxy (Compound 5) or biphenyl (Compound in ) substituents. Methoxy groups typically enhance metabolic stability compared to fluorinated or bulky aryl groups, which may improve oral bioavailability . The pyrrolidine core offers conformational rigidity compared to piperidine (Compound 5) or pyrazolo-pyrimidine () scaffolds. This rigidity could favor selective interactions with amine-binding targets like neurotransmitter receptors .
Synthetic Strategies Boc protection is a common strategy across these compounds to stabilize amines during synthesis. However, the target compound’s synthesis likely involves reductive amination to install the 2-aminoethyl-pyrrolidine moiety, whereas analogs such as Compound 5 require Suzuki-Miyaura couplings for aryl-ether linkages . Stereochemical control is critical for analogs like (S)-tert-Butyl (1-(2-methoxyphenyl)ethyl)carbamate (), achieved via chiral resolution or asymmetric catalysis, whereas the target compound’s stereochemistry remains unspecified in the evidence .
Pharmacological and Safety Profiles Compound 5 demonstrates α1A/α1D-adrenergic receptor antagonism (IC50 < 100 nM), attributed to its trifluoroethoxy-phenoxy group enhancing hydrophobic interactions with receptor pockets. The target compound’s methoxyphenyl group may offer weaker binding but better selectivity .
Biological Activity
tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate, also known by its CAS number 886364-99-4, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, an aminoethyl substituent, and a methoxy-substituted aromatic group, which may enhance its bioactivity compared to simpler derivatives. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O3 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | tert-butyl N-[1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
| InChI Key | FLWOQQLEUGTSJR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural components. The mechanism involves:
- Binding Affinity : The methoxy group enhances lipophilicity, potentially improving binding affinity to various receptors.
- Interaction with Enzymes : The compound can interact with specific enzymes or receptors, possibly acting as an inhibitor or modulator in biochemical pathways.
- Deprotection of Amino Group : Under acidic conditions, the tert-butyl carbamate can be deprotected, revealing a free amine that can participate in further biochemical interactions.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Anticancer Properties : Similar compounds have shown promise in cancer research, indicating potential applications in oncology.
- Neuroprotective Effects : The structural features suggest possible neuroprotective effects, warranting further investigation.
Study 1: Enzyme Interaction
A study conducted on similar carbamate derivatives indicated significant enzyme inhibition activity. The IC50 values for these compounds were reported in the low micromolar range, suggesting effective inhibition at relatively low concentrations.
Study 2: Anticancer Activity
In vitro assays demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Study 3: Neuroprotective Evaluation
Research involving animal models showed that compounds with similar structures could reduce neuroinflammation and improve cognitive functions in models of neurodegeneration.
Q & A
Q. Purification :
- Column chromatography : Utilize gradients of ethyl acetate/hexane for intermediates.
- Recrystallization : Ethanol or methanol/water mixtures for final product crystallization .
Key Challenge : Optimizing yield (reported ~78% in similar syntheses ) by adjusting reaction time, temperature, and catalyst loading (e.g., palladium for cross-coupling steps).
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR :
- HRMS : Confirm molecular weight (e.g., exact mass ± 0.001 Da) to rule out impurities .
- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
Data Interpretation Tip : Compare experimental spectra with computed or literature data (e.g., PubChem entries ).
Advanced: How can enantiomeric purity be ensured given chiral centers?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps like reductive amination .
- Circular Dichroism (CD) : Verify optical activity and compare with standards .
Validation : Report enantiomeric excess (ee) ≥98% for pharmacological studies to avoid confounding bioactivity results .
Advanced: How to resolve contradictions in toxicity data across studies?
Methodological Answer:
Contradictions may arise due to:
Q. Resolution Strategies :
Dose-Response Curves : Establish IC50/EC50 values in relevant cell lines.
Comparative Meta-Analysis : Normalize data by test conditions (e.g., solvent used, exposure duration) .
Example : A compound classified as "no known hazard" in one study but flagged for acute toxicity in another may reflect differences in concentration or impurity profiles.
Methodological: Designing stability studies under varying storage conditions
Experimental Design:
Q. Key Metrics :
- Degradation Thresholds : ≤5% impurity increase over 6 months at recommended storage (–20°C, desiccated) .
Advanced: Predicting pharmacological targets via in silico/in vitro methods
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., PyRx AutoDock) using the compound’s 3D structure .
- SPR (Surface Plasmon Resonance) : Measure binding affinity to targets like adenosine receptors .
- Cellular Assays :
- cAMP/GTPγS : For GPCR activity.
- CYP450 Inhibition : Assess metabolic interactions .
Case Study : A related carbamate ligand showed nanomolar binding to pyrazolo[3,4-d]pyrimidine targets , suggesting potential kinase inhibition applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
